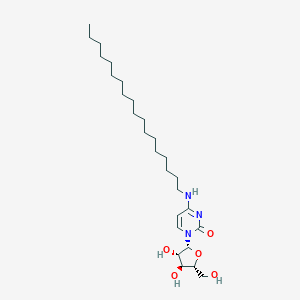

N4-Octadecylcytosine beta-D-arabinofuranoside

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: ALKASAR-18 is synthesized through a series of chemical reactions starting from cytosine arabinoside. The key step involves the alkylation of the N4 position of cytosine arabinoside with an octadecyl group. This reaction typically requires the use of a strong base such as sodium hydride and an appropriate solvent like dimethylformamide .

Industrial Production Methods: The industrial production of ALKASAR-18 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Structural Stability Against Deamination

NOAC’s N4-octadecyl modification confers resistance to enzymatic deamination , a common degradation pathway for ara-C. This structural alteration prevents conversion to the inactive metabolite arabinofuranosyluracil (ara-U) under physiological conditions, extending its therapeutic window compared to unmodified ara-C .

Primary Metabolic Reactions

NOAC undergoes two distinct metabolic routes in vivo:

-

Hydrolysis to ara-C : Enzymatic cleavage of the octadecyl side chain regenerates ara-C, which is subsequently phosphorylated to its active triphosphate form (ara-CTP) for incorporation into DNA .

-

Hydroxylation and sulfation : Phase I/II metabolism modifies the octadecyl chain, producing hydroxylated and sulfated derivatives detected in hepatic tissues .

Excretion Profile

Tritium-labeled studies in mice revealed:

| Parameter | Value | Source |

|---|---|---|

| Urinary excretion | 39% in 48h | |

| Fecal excretion | 12% in 48h | |

| Biliary secretion | Not detected |

Oral Bioavailability and Absorption

Despite low systemic bioavailability (1.1% in plasma; 12.9% in whole blood) , NOAC’s liposomal formulation enables efficient intestinal absorption. The intact drug accumulates in erythrocytes, acting as a reservoir for sustained release .

Mechanistic Implications of Reactivity

-

Lipid membrane interactions : The octadecyl chain facilitates integration into cellular membranes, enabling direct delivery to target tissues .

-

pH-dependent stability : Unlike ara-C, NOAC remains stable in gastric pH, enabling oral administration without significant hydrolysis .

These reactions underpin NOAC’s enhanced antitumor efficacy in L1210 leukemia models and human xenografts . Its dual metabolic fate balances prodrug activation (via ara-C generation) with prolonged systemic exposure (via hydroxylated metabolites) . Further studies are needed to characterize sulfotransferase isoforms involved in its phase II metabolism.

Scientific Research Applications

Pharmacokinetics

Studies have demonstrated that NOAC exhibits favorable pharmacokinetic properties:

- Bioavailability : Following oral administration, NOAC has a bioavailability of approximately 1.1% in plasma and 12.9% in whole blood, which, while low, is sufficient to elicit significant cytotoxic effects against L1210 leukemia models .

- Half-life : The terminal half-life of NOAC after intravenous administration is notably longer than that of cytosine arabinoside, with mean residence times of 3.5 hours in plasma and 6 hours in whole blood .

Oncology

NOAC has been extensively studied for its anticancer properties:

- Mechanism of Action : It acts by incorporating into DNA during replication, leading to the inhibition of DNA synthesis and subsequent apoptosis in cancer cells.

- Case Studies :

- In vitro studies have shown that NOAC derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells .

- A study reported an IC50 value of 10 µM for a NOAC derivative against MCF-7 cells, indicating potent anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

Antimicrobial Properties

Research indicates that NOAC possesses notable antimicrobial activity:

- Minimum Inhibitory Concentration (MIC) values against various bacterial strains demonstrate its potential as an antibacterial agent:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results highlight the compound's effectiveness against Gram-positive bacteria and certain fungi .

Antiviral Research

NOAC is also being investigated for its antiviral properties:

- Its ability to inhibit viral replication positions it as a candidate for developing antiviral medications, particularly against herpes simplex virus .

Genetic Studies

In molecular biology, NOAC is utilized to study DNA and RNA synthesis:

- It provides insights into genetic expression and regulation, aiding the understanding of genetic disorders and the development of gene therapies .

Summary Table of Biological Activities

| Application Area | Description |

|---|---|

| Oncology | Cytotoxic effects on cancer cell lines; induces apoptosis; used in chemotherapy research. |

| Antimicrobial | Effective against various bacterial strains; potential as an antibacterial agent. |

| Antiviral | Investigated for inhibition of viral replication; potential use in antiviral drug development. |

| Genetic Studies | Utilized in DNA/RNA synthesis studies; aids in understanding genetic expression and disorders. |

Mechanism of Action

ALKASAR-18 exerts its effects by inhibiting DNA polymerase alpha, an enzyme crucial for DNA replication. By inhibiting this enzyme, ALKASAR-18 disrupts DNA synthesis, leading to cell death. This mechanism makes it particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Cytosine arabinoside (ara-C): The parent compound from which ALKASAR-18 is derived.

N4-alkyl derivatives of cytarabine: Other derivatives with varying alkyl chain lengths.

Uniqueness: ALKASAR-18 stands out due to its strong lipophilicity, which enhances its ability to penetrate cell membranes and exert its cytotoxic effects. This property makes it more effective than other similar compounds in targeting cancer cells .

Biological Activity

N4-Octadecylcytosine β-D-arabinofuranoside (NOAC) is a synthetic derivative of cytosine arabinoside, designed to enhance cytotoxic activity and stability against metabolic degradation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of NOAC, summarizing its pharmacokinetics, mechanisms of action, antitumor efficacy, and relevant case studies.

- Chemical Name : N4-Octadecylcytosine β-D-arabinofuranoside

- CAS Number : 158233-67-1

- Molecular Formula : C27H49N3O5

- Molecular Weight : 495.703 g/mol

Pharmacokinetics

NOAC exhibits unique pharmacokinetic properties that contribute to its biological activity:

- Administration Routes : It can be administered both intravenously and orally, with studies indicating a low bioavailability of 1.1% from plasma and 12.9% from whole blood when taken orally .

- Half-Life : The mean residence time in plasma after intravenous administration is approximately 3.5 hours, while after oral administration, it extends to about 18 hours . This prolonged half-life suggests a potential for sustained therapeutic effects.

NOAC functions primarily as a cytotoxic agent by interfering with DNA synthesis. Its lipophilic nature allows it to penetrate cellular membranes more effectively than its parent compound, cytosine arabinoside. This enhanced permeability leads to increased intracellular concentrations of the drug, thereby augmenting its cytotoxic effects against cancer cells.

Antitumor Activity

NOAC has demonstrated significant antitumor activity in various preclinical models:

- In Vitro Studies : Research has shown that NOAC exhibits potent cytotoxic effects against mouse leukemia L1210 cells. The compound's efficacy was evaluated through cell viability assays, where it outperformed traditional chemotherapeutics like cytosine arabinoside .

- In Vivo Studies : In murine models, NOAC displayed substantial antitumor activity against human xenograft models. The compound's ability to maintain effective concentrations over extended periods post-administration correlates with improved therapeutic outcomes compared to standard treatments .

Case Studies and Research Findings

- Liposomal Formulation : A study explored the use of liposomal NOAC, which significantly enhanced its bioavailability and therapeutic index in vivo. The liposomal formulation allowed for targeted delivery and reduced systemic toxicity .

- Comparative Efficacy : In comparative studies against other nucleoside analogs, NOAC showed superior activity against resistant cancer cell lines, suggesting potential utility in overcoming multidrug resistance commonly observed in cancer therapy .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that NOAC induces apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle regulators .

Summary Table of Biological Activity

| Property | N4-Octadecylcytosine β-D-arabinofuranoside |

|---|---|

| CAS Number | 158233-67-1 |

| Molecular Weight | 495.703 g/mol |

| Administration Route | Intravenous / Oral |

| Bioavailability | 1.1% (plasma), 12.9% (whole blood) |

| Mean Residence Time | 3.5 h (IV), 18 h (oral) |

| Antitumor Activity | High efficacy against L1210 leukemia |

| Mechanism | Induces apoptosis via caspase activation |

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of action of N4-Octadecylcytosine beta-D-arabinofuranoside, and how does it differ from cytarabine (Ara-C)?

- Methodological Answer : this compound is structurally related to cytarabine (Ara-C), a nucleoside analog that incorporates into DNA during replication, inhibiting DNA polymerases (α, δ, ε) and inducing S-phase arrest . The N4-octadecyl modification likely enhances lipophilicity, altering cellular uptake and pharmacokinetics. To confirm its mechanism, researchers should perform competitive inhibition assays with DNA polymerases and compare incorporation efficiency using radiolabeled analogs or HPLC-based quantification of DNA damage markers (e.g., γ-H2AX foci) .

Q. How can researchers validate the purity and stability of this compound in experimental preparations?

- Methodological Answer : Purity can be assessed via reverse-phase HPLC coupled with UV detection (λ = 270 nm for cytosine analogs) and mass spectrometry to confirm molecular weight (C27H47N3O5, theoretical MW: 517.7 g/mol). Stability studies should involve accelerated degradation tests under varying pH (4–9), temperature (4°C–37°C), and light exposure, with quantification of degradation products using LC-MS .

Advanced Research Questions

Q. What experimental strategies can address solubility challenges posed by the octadecyl chain in this compound during in vitro studies?

- Methodological Answer : The octadecyl group reduces aqueous solubility. To overcome this, researchers can use lipid-based carriers (e.g., liposomes, cyclodextrins) or solubilizing agents like DMSO/ethanol mixtures (≤0.1% v/v to avoid cytotoxicity). Dynamic light scattering (DLS) should monitor particle size, while fluorescence microscopy with BODIPY-labeled analogs can track cellular uptake efficiency .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of cytarabine with octadecyl bromide under anhydrous conditions. Catalysts like TMSOTf (trimethylsilyl triflate) can enhance glycosylation efficiency. Purification via silica gel chromatography (eluent: chloroform/methanol gradients) followed by recrystallization in ethanol improves purity. Yield optimization requires reaction monitoring via TLC and adjusting stoichiometric ratios of reactants .

Q. What in vitro models are suitable for studying the neurotoxic effects of this compound, and how do they compare to cytarabine?

- Methodological Answer : Dorsal root ganglion (DRG) neuronal cultures are ideal for assessing neurotoxicity. Treat cultures with 1–2 µM this compound for 48–72 hours and compare to cytarabine. Quantify neuronal viability via MTT assays and apoptosis markers (e.g., caspase-3 activation). Non-neuronal cell proliferation should be monitored using GFAP (astrocytes) or Iba1 (microglia) immunostaining .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies in cytotoxicity data between leukemia cell lines and solid tumor models for this compound?

- Methodological Answer : Leukemia cells (e.g., HL-60) have high DNA replication rates, making them more sensitive to nucleoside analogs. In solid tumors, evaluate drug penetration using 3D spheroid models and measure intra-tumoral concentrations via LC-MS. Combinatorial assays with hypoxia mimetics (e.g., CoCl2) can assess metabolic adaptability .

Q. What analytical techniques are critical for distinguishing this compound metabolites from endogenous nucleotides in pharmacokinetic studies?

- Methodological Answer : Use stable isotope-labeled internal standards (e.g., <sup>13</sup>C- or <sup>15</sup>N-cytosine) in LC-MS/MS workflows. Metabolite identification requires high-resolution mass spectrometry (HRMS) and fragmentation pattern analysis. Compare retention times and spectral data to synthetic standards of potential metabolites (e.g., deaminated or phosphorylated derivatives) .

Properties

IUPAC Name |

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h18,20,22,24-26,31-33H,2-17,19,21H2,1H3,(H,28,29,34)/t22-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHQCEKUGWOYPS-URBBEOKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166385 | |

| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158233-67-1 | |

| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158233671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Octadecyl-1-arabinofuranosylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.